

Introduction: The Isomer-Specific Challenge of Triaryl Phosphates

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Compound of Interest

Compound Name: *Tri(2,6-xilylenyl)phosphate*

Cat. No.: B087251

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Triaryl phosphates (TAPs) are a class of organophosphorus compounds widely utilized as flame retardants, plasticizers, and hydraulic fluids.[1][2] Their commercial utility, however, is shadowed by toxicological concerns, particularly neurotoxicity, which vary significantly between different isomers. The toxic potential of this class of compounds is exemplified by tri-ortho-cresyl phosphate (TOCP), a potent neurotoxicant that has caused numerous mass poisonings.[3] This has led to rigorous investigation of structure-activity relationships within the TAP class.

This technical guide focuses on the toxicological profile of a specific, yet poorly characterized isomer: **Tri(2,6-xilylenyl)phosphate**. Unlike its more studied counterparts, specific toxicological data for this compound is scarce. Commercial trixylenyl phosphate (TXP) products are complex mixtures of various isomers, and analyses have indicated that the 2,6-isomer is often not present in these mixtures.[4][5] Therefore, this guide will synthesize the known principles of TAP toxicology, drawing from data on related isomers to build a predictive toxicological profile for **Tri(2,6-xilylenyl)phosphate**, while clearly highlighting data gaps and the necessity for isomer-specific research. The primary audience for this document includes researchers, toxicologists, and drug development professionals who require a deep understanding of organophosphate toxicology.

Chemical and Physical Properties: A Foundation for Toxicological Assessment

Understanding the physicochemical properties of **Tri(2,6-xilylenyl)phosphate** is fundamental to predicting its environmental fate, bioavailability, and toxicokinetics. While experimental data for

the pure 2,6-isomer is limited, properties can be estimated based on its structure and data from other TXP isomers.

Table 1: Physicochemical Properties of **Tri(2,6-xylene)lphosphate** and Related Compounds

Property	Tri(2,6-xylene)lphosphate	Commercial Trixylene)l Phosphate (TXP) Mixture	Data Source
CAS Number	3862-12-2	25155-23-1	PubChem[6], Wikipedia[7]
Molecular Formula	C ₂₄ H ₂₇ O ₄ P	Variable	PubChem[6]
Molecular Weight	410.45 g/mol	~410.4 g/mol	PubChem[6]
Physical State	Solid (predicted)	Clear, viscous liquid	Muir, 1984[4]
Melting Point	136-138°C	Pour point ~ -20°C	Muir, 1984[4]
Boiling Point	>394°C (estimated)	243–265°C at 10 mmHg	Grokikipedia[8]
Water Solubility	Very low (estimated)	0.11 mg/L (for the TXP component in a mixture)	Akzo Nobel, 2003[4]
Log K _{ow}	High (estimated > 6.0)	5.63 - 6.6	PubChem[9], Bengtsson et al., 1986[4]
Vapor Pressure	Very low (estimated)	~8.7 x 10 ⁻⁶ Pa at 20°C	GOV.UK[4]

The high Log K_{ow} (octanol-water partition coefficient) suggests that **Tri(2,6-xylene)lphosphate** is highly lipophilic, indicating a potential for bioaccumulation in fatty tissues.[6] Its low estimated vapor pressure and water solubility mean that exposure is more likely to occur via ingestion or dermal contact rather than inhalation of the pure substance.[4][9]

Synthesis and Isomeric Complexity

Tri(2,6-xylenyl)phosphate is synthesized through the reaction of phosphoryl chloride (POCl_3) with 2,6-xylenol (2,6-dimethylphenol).[7] Commercial TXP products, however, are typically manufactured using mixed xylenols derived from coal tar, resulting in a complex mixture of numerous isomers, including tris(2,4-dimethylphenyl) phosphate and tris(2,5-dimethylphenyl) phosphate.[5][8] The specific composition of these mixtures is often variable and proprietary.[5]

This isomeric complexity is the central challenge in assessing TXP toxicity. The position of the methyl groups on the phenyl rings dictates the metabolic pathways and the potential to form neurotoxic metabolites, a critical concept that will be explored in subsequent sections.

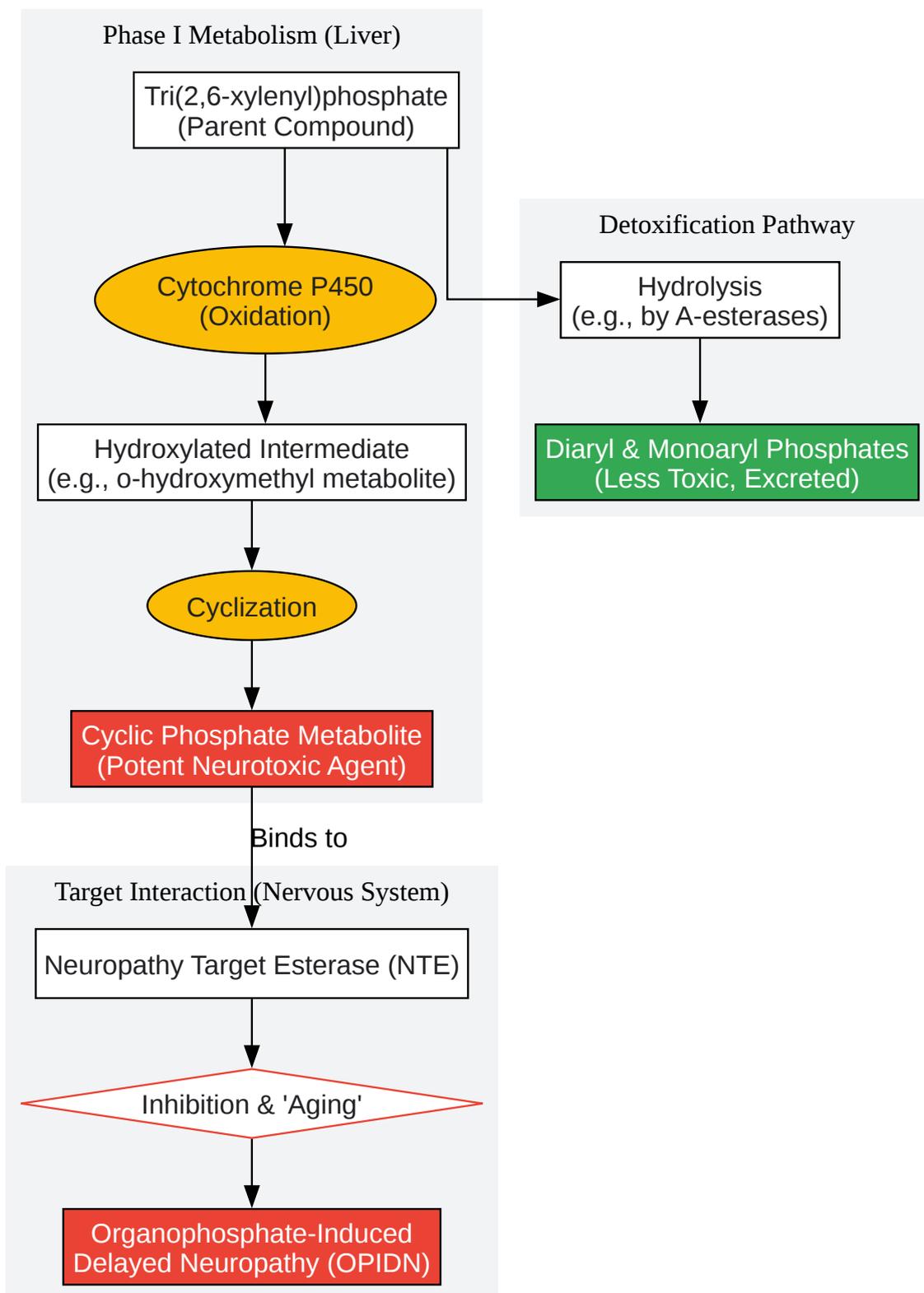
Toxicokinetics: Metabolism and Biotransformation

The toxicity of many triaryl phosphates is not caused by the parent compound but by its metabolites. The metabolic pathway is a crucial determinant of the toxic outcome. For TAPs, metabolism is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.

A key metabolic event for neurotoxic TAPs, such as TOCP, involves the oxidation of a methyl group on one of the phenyl rings to a hydroxymethyl group.[10] This is followed by cyclization, which creates a highly reactive cyclic phosphate ester metabolite, such as cresyl saligenin phosphate from TOCP.[11][12] This cyclic metabolite is the ultimate neurotoxic agent responsible for inhibiting key enzymes in the nervous system.

For **Tri(2,6-xylenyl)phosphate**, the presence of methyl groups at both ortho positions (positions 2 and 6) on each phenyl ring presents a unique metabolic scenario. While this structure is analogous to the neurotoxic TOCP, the steric hindrance from two ortho-methyl groups could significantly influence the rate and pathway of its metabolism. It is plausible that one of the ortho-methyl groups could be hydroxylated, leading to the formation of a neurotoxic cyclic metabolite. However, alternative pathways, such as hydroxylation at the para-position followed by conjugation and excretion, may also occur. A study on tricresyl phosphate (TCP) isomers in rice and microbiome systems revealed various metabolic pathways including hydrolysis, hydroxylation, methylation, and demethylation.[13][14]

Below is a generalized metabolic pathway for triaryl phosphates leading to neurotoxicity.



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Caption: Generalized metabolic activation and detoxification pathways for neurotoxic triaryl phosphates.

Mechanisms of Toxicity: The OPIDN Paradigm

The primary toxicological concern for many organophosphates is Organophosphate-Induced Delayed Neuropathy (OPIDN), a severe and often irreversible neurodegenerative condition.^[15]^[16] Unlike the acute cholinergic crisis caused by inhibition of acetylcholinesterase (AChE), OPIDN has a characteristic delay period of 10-14 days or more after exposure before clinical signs appear.^[17]

The Role of Neuropathy Target Esterase (NTE)

The molecular initiating event for OPIDN is the inhibition and subsequent "aging" of a specific enzyme in the nervous system called Neuropathy Target Esterase (NTE).^[15]^[18] The process is as follows:

- Inhibition: The active cyclic metabolite of the organophosphate covalently binds to the active site of NTE, inhibiting its normal function.
- Aging: The phosphorylated NTE complex then undergoes a conformational change where one of the R-groups attached to the phosphorus atom is cleaved. This "aging" process renders the inhibition irreversible.^[15]

For OPIDN to occur, a high percentage (>70%) of NTE must be inhibited and aged.^[15] This high-threshold event is believed to trigger a cascade of downstream effects, including disruption of calcium homeostasis, cytoskeletal protein phosphorylation, and ultimately, the degeneration of long axons in both the peripheral and central nervous systems.^[18]^[19]

Structure-Activity Relationship

The potential of a triaryl phosphate to cause OPIDN is highly dependent on its chemical structure.^[1] Research has established that the presence of at least one hydrogen-bearing carbon atom on an ortho-substituent of the phenyl ring is a strong predictor of neurotoxic potential.^[1]^[2] This structural feature is required for the metabolic activation to the cyclic phosphate ester that inhibits NTE. **Tri(2,6-xylenyl)phosphate**, with methyl groups at both ortho positions, fits this structural alert, suggesting it has the potential to be neurotoxic. However, the

degree of toxicity would depend on the efficiency of its metabolic activation compared to detoxification pathways.



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Caption: Molecular mechanism of Organophosphate-Induced Delayed Neuropathy (OPIDN).

Toxicological Endpoints

Acute Toxicity

Commercial TXP mixtures generally exhibit low acute toxicity via oral and dermal routes. For example, the oral LD50 for a TXP product in rats was greater than 5000 mg/kg bw. However, this data is for a mixture and the acute toxicity of the pure 2,6-isomer is unknown. Given the data on related compounds, it is expected to have low acute toxicity.

Neurotoxicity

This is the endpoint of greatest concern. As discussed, the chemical structure of **Tri(2,6-xilylenyl)phosphate** suggests a potential for OPIDN. The definitive test for this endpoint is the acute hen OPIDN study, as the adult hen is a highly sensitive model for this specific type of neurotoxicity.[1][2] In contrast, some isomers like tri-3,5-xilylenyl phosphate were found to have low toxicity and did not produce neuroparalytic effects in roosters.[20] This underscores the critical need for isomer-specific testing.

Genotoxicity and Carcinogenicity

There is limited data on the genotoxicity of xilylenyl phosphates. A test on a mixed isomer product was negative in the Salmonella/microsome (Ames) assay, both with and without metabolic activation.[9] Generally, organophosphates are not considered to be carcinogenic, though some exceptions exist.[21] No carcinogenicity data is available for **Tri(2,6-xilylenyl)phosphate**.

Reproductive and Developmental Toxicity

Studies on other organophosphate esters used as flame retardants, such as triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP), have demonstrated the potential for reproductive and developmental toxicity in rats.[22][23] Effects observed included reduced body weights, delays in pubertal endpoints, and impacts on reproductive performance at high doses.[24][25] These studies also confirmed that the compounds can be transferred to the fetus during gestation and to offspring via lactation.[22][23] Commercial trixylenyl phosphate (CAS No. 25155-23-1) is classified as a substance that may damage fertility (Reproductive toxicity Category 1B).[5] While no specific data exists for the 2,6-isomer, this is a significant area of concern that warrants investigation.

Experimental Protocols

To address the data gaps for **Tri(2,6-xylene)lphosphate**, a series of validated toxicological assays would be required. Below are outlines of key experimental protocols.

Protocol: In Vitro Neuropathy Target Esterase (NTE) Inhibition Assay

- Objective: To determine the concentration of the test article (and/or its in vitro generated metabolites) required to inhibit 50% of NTE activity (IC_{50}). This provides a rapid screen for OPIDN potential.
- Methodology:
 - Homogenate Preparation: Prepare a brain homogenate from a suitable species (e.g., hen or rat) to serve as the source of NTE.
 - Metabolic Activation (Optional): To assess the toxicity of metabolites, pre-incubate the test article with a liver microsomal fraction (e.g., S9) and a NADPH-generating system.
 - Inhibition Step: Incubate aliquots of the brain homogenate with a range of concentrations of the test article (or the activated mixture). Include appropriate positive (e.g., Mipaflox) and negative (vehicle) controls.

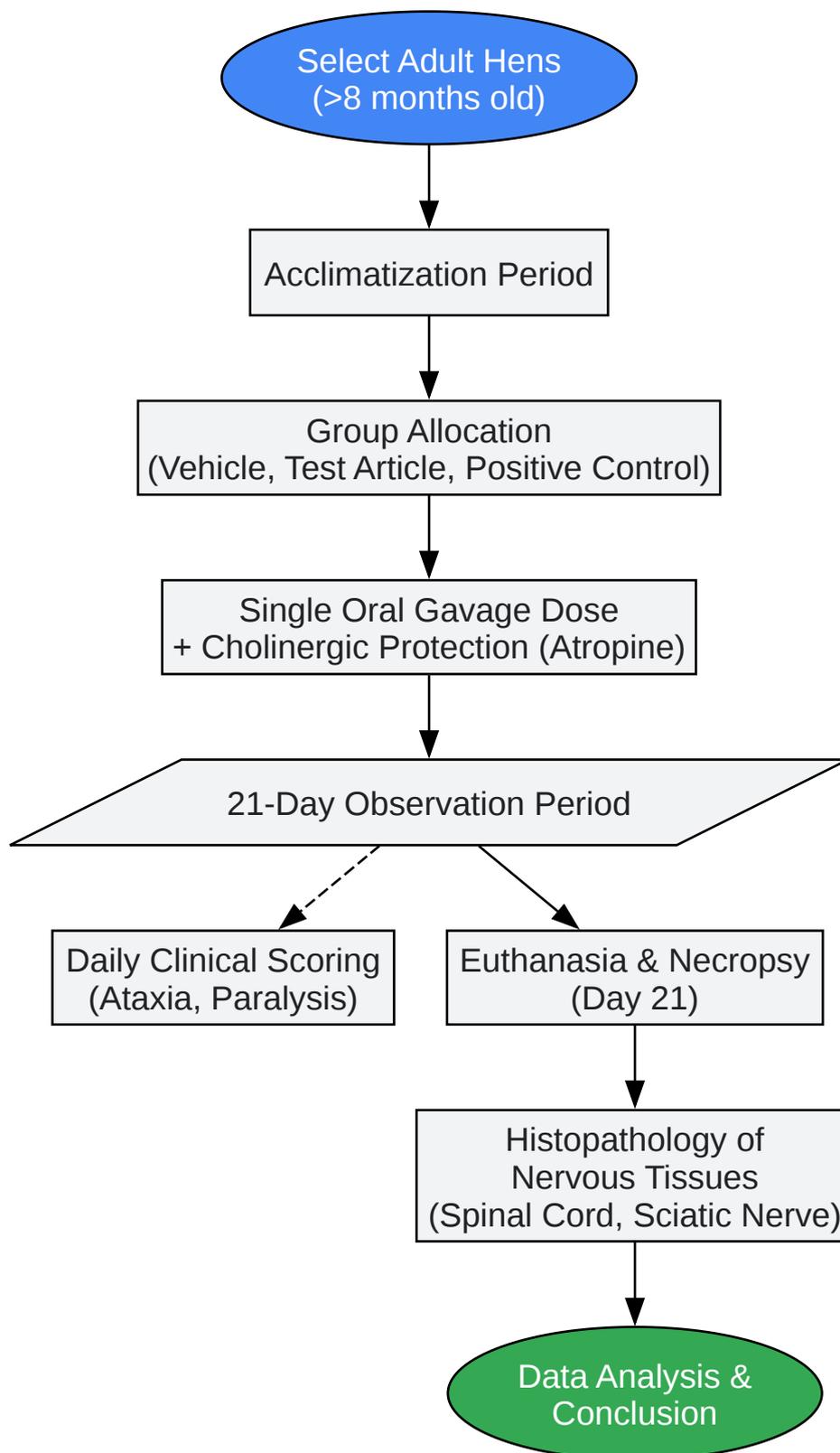
- NTE Activity Measurement: Add a substrate for NTE (e.g., phenyl valerate) in the presence of an inhibitor for other esterases (paraoxon) to ensure specificity.
- Quantification: Measure the product of the enzymatic reaction (e.g., phenol) using a colorimetric or fluorometric method.
- Data Analysis: Calculate the percent inhibition of NTE activity for each concentration of the test article relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the concentration.

Protocol: Acute Delayed Neurotoxicity Study in Domestic Hens (OECD TG 418)

- Objective: To determine the potential of a substance to cause OPIDN in a sensitive animal model.
- Methodology:
 - Animal Model: Use adult domestic hens (*Gallus gallus domesticus*), which are at least 8 months old.
 - Dosing: Administer a single oral dose of the test substance. The dose should be at or near the LD₅₀, or a limit dose (e.g., 2000 mg/kg) if the substance has low acute toxicity.[1] A control group receives the vehicle only. A positive control group (e.g., TOCP) should be included to validate the study.
 - Protection against Cholinergic Effects: Co-administer atropine and/or an oxime to protect the animals from acute cholinergic toxicity, allowing for the potential development of delayed neuropathy.[15]
 - Observation Period: Observe the animals for 21 days for clinical signs of neurotoxicity, including ataxia, weakness, and paralysis, primarily of the legs.[17] Score the severity of the signs at regular intervals.
 - Histopathology: At the end of the observation period, euthanize the animals and perform a detailed histopathological examination of nervous tissues, including the brain, spinal cord,

and peripheral nerves (e.g., sciatic nerve). Look for characteristic lesions such as axonal degeneration and demyelination.[17]

- Endpoint Evaluation: A substance is considered positive for OPIDN if it produces characteristic clinical signs and confirmatory histopathological lesions.



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